3-Carboxy-1-hydroxypyridin-1-ium
Description
Properties
Molecular Formula |
C6H6NO3+ |
|---|---|
Molecular Weight |
140.12 g/mol |
IUPAC Name |
1-hydroxypyridin-1-ium-3-carboxylic acid |
InChI |
InChI=1S/C6H5NO3/c8-6(9)5-2-1-3-7(10)4-5/h1-4H,(H-,8,9,10)/p+1 |
InChI Key |
YUBNXDSJSULOAN-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC(=C[N+](=C1)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxy-1-hydroxypyridin-1-ium typically involves the treatment of nicotinic acid with chlorosulfonic acid. This reaction yields 3-carboxy-1-sulfopyridin-1-ium chloride, which can be further processed to obtain the desired compound . The reaction conditions generally include:
Temperature: Around 70°C
Solvent: Ethanol
p-Toluenesulfonic acidIndustrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Carboxy-1-hydroxypyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products
Oxidation: Formation of 3-carboxy-1-pyridinone.
Reduction: Formation of 3-hydroxymethyl-1-hydroxypyridin-1-ium.
Substitution: Various substituted pyridinium derivatives.
Scientific Research Applications
3-Carboxy-1-hydroxypyridin-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in metal coordination complexes.
Medicine: Investigated for its antimicrobial and analgesic properties.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Carboxy-1-hydroxypyridin-1-ium involves its interaction with various molecular targets:
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 3-Carboxy-1-hydroxypyridin-1-ium and analogs identified in the evidence:
Acidity and Reactivity
- This compound : The -COOH group (pKa ~2-3) dominates acidity, while the -OH (pKa ~10) contributes to hydrogen bonding. This compound may act as a ligand in metal coordination.
- 3-Carbamoyl analog : The carbamoyl group (-CONH₂, pKa ~neutral) reduces acidity compared to -COOH, making it less reactive in proton-transfer reactions .
- 3-Carboxypyridinium dichromate : The dichromate counterion (Cr₂O₇²⁻) introduces strong oxidizing properties, limiting its use to specialized redox reactions .
Solubility and Stability
- Compounds with -COOH (e.g., target and dichromate salt) are water-soluble at low pH but may precipitate in neutral/basic conditions.
- The carbohydrate-substituted carbamoyl analog (CAS 1341-23-7) likely exhibits high solubility in polar solvents due to its sugar-like substituent .
- The multi-hydroxylated analog (CAS 873383-14-3) is highly hydrophilic, with stability dependent on moisture control and storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
